3,4-Dihydro-2H-quinolizine-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1799420-97-5 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolizine-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h1-2,5-6H,3-4,7H2 |
InChI Key |
JFDPINZJXIKQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C=CC=CN2C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,4 Dihydro 2h Quinolizine 1 Carbonitrile and Its Analogs
Historical Development of Quinolizine Core Synthesis Relevant to Dihydroquinolines
The foundational methods for constructing N-heterocyclic systems, though often targeting the related quinoline (B57606) core, have laid the groundwork for quinolizine synthesis. Many classical name reactions, discovered in the late 19th century, provided the initial blueprints for cyclizing aromatic amines into bicyclic structures. organicreactions.org
Key historical syntheses include:
Skraup and Doebner-von Miller Reactions: The Skraup synthesis, first described in 1880, involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. pharmaguideline.comorganicreactions.orgiipseries.org A critical step is the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.orgquimicaorganica.org The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones instead of glycerol, offering more versatility. iipseries.orgacs.orgwikipedia.orgsynarchive.com These reactions typically proceed through a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline. pharmaguideline.comquimicaorganica.org While directly targeting quinolines, the fundamental principle of cyclizing an amine onto a carbonyl-containing side chain is relevant to the construction of the quinolizine scaffold.
Friedländer and Combes Syntheses: The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgnih.gov The Combes synthesis similarly produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline condensed with a β-diketone. iipseries.orgwikipedia.org These methods highlight the strategy of pre-forming one ring and cyclizing the second.
Sugasawa Synthesis: A more direct and highly relevant historical method for the quinolizine core is the Sugasawa synthesis. ias.ac.in This procedure involves the oxidation of a quaternary salt, formed between a heterocyclic base like pyridine and a β-arylethyl halide, using alkaline ferricyanide. This oxidation creates a cyclic amide (a pyridone derivative), which is then cyclized with phosphorus oxychloride to yield a quinolizinium halide. ias.ac.in These resulting quinolizinium salts can be smoothly reduced to the corresponding hydroquinolizines, including dihydro- and tetrahydroquinolizine systems, via catalytic hydrogenation using catalysts like Adams' catalyst. ias.ac.in This method proved effective for synthesizing various benzo- and dibenzoquinolizines, demonstrating its utility in building the fundamental quinolizine skeleton. ias.ac.in
These pioneering methods established the core principles of intramolecular cyclization and condensation that remain central to the synthesis of quinolizine derivatives.
**2.2. Contemporary Approaches for Constructing the Dihydroquinolizine Scaffold
Modern synthetic chemistry has expanded the toolbox for constructing heterocyclic scaffolds, emphasizing efficiency, selectivity, and sustainability. These contemporary approaches have been applied to the synthesis of dihydroquinolizine and its analogs.
Intramolecular cyclization remains a cornerstone of modern synthesis for dihydro-fused N-heterocycles. Recent strategies often employ transition metal catalysis to facilitate ring closure under mild conditions. For the related dihydroquinoline systems, methods such as palladium-catalyzed intramolecular allylic amination of Morita-Baylis-Hillman alcohols have proven effective. nih.govorganic-chemistry.org Iron- and gold-catalyzed intramolecular aminations have also been developed for similar scaffolds. organic-chemistry.org
Annulation strategies, which involve forming a new ring onto an existing one, are also powerful. For instance, a novel synthesis of 4H-quinolizine derivatives was achieved through the reaction of sulfonyl ketene dithioacetals with 2-pyridylacetonitrile. researchgate.net This reaction proceeds via a base-catalyzed ring closure to form the quinolizine skeleton. Another modern approach involves the cyclization of pyridinium 1,4-zwitterions, which can react with various partners in formal (3+3) or (3+4) cycloadditions to build fused heterocyclic systems. mdpi.com These strategies offer regioselective access to complex polycyclic structures from relatively simple precursors.
Table 1: Examples of Modern Cyclization/Annulation Strategies for Quinolizine & Related Scaffolds
| Strategy | Reactants | Catalyst/Conditions | Product Type | Reference |
| Annulation | 3,3-bis(methylsulfanyl)-2-phenylsulfonylacrylonitrile, 2-pyridyl-acetonitrile | K2CO3, DMSO | 4-Imino-4H-quinolizine-1-carbonitrile | researchgate.net |
| Intramolecular Amination | Morita-Baylis-Hillman Alcohols, Amines | Pd(PPh3)2Cl2, DPPP, K2CO3 | 1,2-Dihydroquinolines | nih.gov |
| Cascade Cyclization | Pyridinium 1,4-zwitterions, Propargylic carbonates | (CuOTf)2·toluene, Et3N | Fused Polyheterocycles | mdpi.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. nih.gov While MCRs specifically targeting the 3,4-dihydro-2H-quinolizine scaffold are not extensively reported, their application to analogous structures like dihydroquinolinones and dihydropyridones highlights their potential.
For example, an efficient one-pot synthesis of 3,4-dihydroquinolinones has been developed using a multicomponent, multicatalyst system involving Rh, Pd, and Cu. nih.govorganic-chemistry.org This reaction sequence includes a conjugate addition followed by two separate amidation events in a single vessel. organic-chemistry.org Similarly, the most common route to 3,4-dihydro-2(1H)-pyridones, which share a partially saturated heterocyclic ring, is a four-component reaction (4CR) involving Meldrum's acid, a β-ketoester, an aromatic aldehyde, and ammonium acetate. mdpi.com The development of a multicomponent assembly of pyrido-fused tetrahydroquinolines from dihydroazines, aldehydes, and anilines further demonstrates the power of MCRs in rapidly building molecular complexity around a pyridine-fused core. researchgate.net
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly integrated into modern synthetic protocols. tetrahedron-green-chem.comijpsjournal.com For quinoline and related heterocycles, this has led to the adoption of more sustainable methods. nih.govresearchgate.net
Key green chemistry approaches include:
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a primary goal. tetrahedron-green-chem.comtandfonline.com One-pot syntheses of quinoline derivatives have been successfully carried out in water, often catalyzed by recyclable catalysts or simple acids. tandfonline.comnih.gov
Alternative Energy Sources: Microwave irradiation has been employed to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. tandfonline.com A microwave-assisted Skraup synthesis using water and glycerol has been reported as an effective green procedure. tandfonline.com
Recyclable and Efficient Catalysts: The development of heterogeneous nanocatalysts, which can be easily recovered and reused, aligns with green chemistry principles. nih.gov Nanoparticle catalysts, such as those based on iron oxide, have been used for the synthesis of quinolone derivatives in water. nih.gov Furthermore, metal-free protocols, using catalysts like p-toluenesulfonic acid or even catalyst-free conditions, contribute to more sustainable synthesis. nih.govtetrahedron-green-chem.com
These sustainable strategies are broadly applicable and represent the modern direction for the synthesis of all heterocyclic compounds, including the dihydroquinolizine scaffold.
Targeted Synthesis of 3,4-Dihydro-2H-quinolizine-1-carbonitrile
While a wide array of methods exist for the general quinolizine scaffold, specific procedures for the targeted synthesis of this compound are not prominently featured in the literature. However, a plausible synthetic route can be constructed based on the synthesis of closely related analogs, particularly those already incorporating the quinolizine-1-carbonitrile framework.
A key strategy would involve the initial construction of an aromatic or partially saturated quinolizine-1-carbonitrile, followed by a selective reduction to yield the desired 3,4-dihydro product. A reported synthesis of 4-imino-2-methylsulfanyl-3-phenylsulfonyl-4H-quinolizine-1-carbonitrile provides a template for constructing the core structure. researchgate.net
This synthesis involves the reaction of a sulfonyl ketene dithioacetal with a pyridyl-containing precursor. The optimized conditions for a representative analog are detailed below.
Table 2: Synthesis of a 4-Imino-4H-quinolizine-1-carbonitrile Analog
| Precursor 1 | Precursor 2 | Base | Solvent | Product |
| 3,3-bis(methylsulfanyl)-2-phenylsulfonylacrylonitrile | 2-pyridyl-acetonitrile | Potassium carbonate (K2CO3) | Dimethyl sulfoxide (DMSO) | 4-imino-2-methylsulfanyl-3-phenylsulfonyl-4H-quinolizine-1-carbonitrile |
Following the construction of a suitable quinolizine or quinolizinium precursor containing the 1-carbonitrile group, the final step would be the reduction of the pyridine-derived ring. As established in historical methods like the Sugasawa synthesis, quinolizinium salts can be effectively reduced to hydroquinolizines. ias.ac.in Catalytic hydrogenation using catalysts such as Adams' catalyst (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere would be a standard and effective method to achieve the selective reduction of one of the rings to afford the final this compound target.
Stereoselective and Regioselective Synthesis Strategies
The controlled synthesis of specific stereoisomers (stereoselective) and constitutional isomers (regioselective) of the this compound framework and its analogs is crucial for exploring their chemical space and potential applications. Researchers have developed various strategies to address these challenges, often employing cascade reactions and organocatalysis to achieve high levels of selectivity.
An organocatalytic Michael/aza-Michael cascade reaction has been effectively utilized to construct functionalized quinolizine scaffolds. nih.gov This method involves the [3+3] annulation of 2-pyridylacetates with nitroenynes, proceeding through a dearomative strategy. The reaction, catalyzed by an organic base under mild conditions, yields quinolizine products with excellent diastereoselectivities and E/Z selectivities. nih.gov
Another significant stereoselective approach is the imino-Diels-Alder reaction. This key reaction has been used in a five-step synthesis route to create a library of compounds with the tetrahydroindolo[2,3-a]quinolizine scaffold. nih.govresearchgate.net The reaction occurs between Danishefsky's diene and iminoesters derived from tryptamines, establishing the core stereochemistry of the molecule. nih.govresearchgate.net
For related saturated systems like quinolizidines, organocatalytic aza-conjugate addition reactions have proven effective for the diastereoselective formation of the core piperidine ring system. chemistryviews.org This strategy allows for rapid and efficient access to specific stereoisomers of the heterocyclic core. chemistryviews.org Furthermore, catalytic asymmetric dearomative photocycloadditions represent an advanced strategy for achieving regio-, diastereo-, and enantioselectivity in quinoline derivatives, showcasing the potential of chiral Lewis acid-mediated approaches to control stereochemical outcomes. acs.org
The regioselectivity challenge in synthesizing substituted pyridines, which are precursors to quinolizines, has been addressed through the use of 3,4-pyridyne intermediates. rsc.org This method allows for a regioselective difunctionalization at the 3- and 4-positions of the pyridine ring. rsc.org
Table 1: Overview of Stereoselective and Regioselective Synthesis Strategies for Quinolizine Systems
| Strategy | Key Reaction | Reactants | Selectivity Achieved | Reference |
|---|---|---|---|---|
| Organocatalytic Cascade | Michael/aza-Michael | 2-Pyridylacetates and Nitroenynes | Diastereoselectivity, E/Z-selectivity | nih.gov |
| Imino-Diels-Alder | Cycloaddition | Danishefsky's diene and Tryptamine-derived iminoesters | Stereoselective | nih.govresearchgate.net |
| Organocatalytic Conjugate Addition | aza-Conjugate Addition | N/A (for related quinolizidines) | Diastereoselective | chemistryviews.org |
| Dearomative Photocycloaddition | [2+2] Cycloaddition | Quinolines and Bicyclo[1.1.0]butanes | Regio-, Diastereo-, Enantioselectivity | acs.org |
| Pyridyne Intermediates | Difunctionalization | 3-Chloropyridines | Regioselective | rsc.org |
Post-Synthetic Functionalization and Derivatization of the Dihydroquinolizine System
Post-synthetic functionalization allows for the diversification of the core this compound scaffold, enabling the introduction of various functional groups to modify its properties. These late-stage derivatizations are crucial for building libraries of related compounds for further investigation. nih.gov
One common strategy involves the modification of functional groups introduced during the primary synthesis. For instance, in syntheses that yield a ketone functionality on the quinolizine scaffold, reductive amination can be employed to introduce a wide range of amine-containing substituents. nih.govresearchgate.net Similarly, ester groups can be hydrolyzed to the corresponding carboxylic acids, which then serve as handles for further modifications, such as amide synthesis. nih.govresearchgate.net
The nitrile group at the 1-position of the core compound is itself a versatile functional group for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous avenues for further chemical transformations.
In some synthetic routes leading to quinolizine derivatives, other functional groups are introduced that can be readily removed or replaced. For example, a methylsulfanyl group at the 2-position of a 4-imino-4H-quinolizine-1-carbonitrile derivative was shown to be easily removed under methanol reflux conditions. researchgate.net This desulfanylation provides a method to access the unsubstituted backbone. researchgate.net
The concept of derivatization is also widely applied for analytical purposes, where functional groups like amines or hydroxyls are converted into less polar, more volatile derivatives (e.g., using reagents like pentafluoropropionic anhydride or trifluoroacetic anhydride) to improve their chromatographic behavior and detection by methods such as gas chromatography-mass spectrometry (GC-MS). jfda-online.comnih.govnih.gov While not aimed at creating new core structures, this highlights the reactivity of functional groups often found on complex heterocyclic systems.
Table 2: Examples of Post-Synthetic Functionalization Reactions on Quinolizine Scaffolds
| Initial Functional Group | Reaction | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Ketone | Reductive Amination | Amine, Reducing Agent | Substituted Amine | nih.govresearchgate.net |
| Ethyl Ester | Hydrolysis / Amide Synthesis | Base, then Amine/Coupling Agent | Amide | nih.govresearchgate.net |
| 2-Methylsulfanyl | Desulfanylation | Methanol (reflux) | Proton (H) | researchgate.net |
| Amine/Hydroxyl | Acylation (for analysis) | Pentafluoropropionic anhydride (PFPA) | Fluoroacyl derivative | jfda-online.comnih.gov |
| Amine/Hydroxyl | Acylation (for analysis) | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl derivative | nih.gov |
Reactivity and Mechanistic Investigations of 3,4 Dihydro 2h Quinolizine 1 Carbonitrile
Reactivity of the Dihydroquinolizine Core and its Influence on Molecular Transformations
The dihydroquinolizine core, a partially saturated heterocyclic system, exhibits a unique reactivity profile. The presence of the nitrogen atom and the degree of unsaturation within the rings influence its susceptibility to various chemical transformations.
Electrophilic and Nucleophilic Substitution Pathways
Conversely, the presence of the electron-withdrawing nitrile group can decrease the electron density of the ring system, potentially making it susceptible to nucleophilic attack under certain conditions. Nucleophilic aromatic substitution (SNAr) is a plausible pathway, particularly if a suitable leaving group is present on the ring nih.gov. The reaction proceeds through a Meisenheimer-like intermediate, and its stability is enhanced by the presence of electron-withdrawing groups nih.gov. In the case of 3,4-dihydro-2H-quinolizine-1-carbonitrile, the nitrile group itself could activate the ring towards nucleophilic attack.
Detailed mechanistic studies on direct electrophilic or nucleophilic substitution on the this compound core are not extensively documented in readily available literature. However, studies on related quinoline (B57606) and quinazolinone derivatives provide insights into potential pathways. For instance, the amination of nitroquinoline derivatives via vicarious nucleophilic substitution of hydrogen has been reported, showcasing the feasibility of nucleophilic attack on an electron-deficient quinoline ring nih.gov. Similarly, electrophilic cyclization of N-(2-alkynyl)anilines is a known method for the synthesis of substituted quinolines, demonstrating the reactivity of aniline derivatives towards electrophiles researchgate.net.
Oxidation, Reduction, and Hydrogenation Reactions
The dihydroquinolizine core can undergo both oxidation and reduction reactions, leading to different heterocyclic systems. Oxidation of the partially saturated ring can lead to the corresponding aromatic quinolizinium salt. Studies on the oxidation of 1,2,3,4-tetrahydroquinolines, which share a similar piperidine ring substructure, have shown that they can be selectively oxidized to quinolines using various oxidizing agents like O2 or H2O2 researchgate.netresearchgate.net. A catalytic oxidation system using copper(II) chloride has also been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines semanticscholar.org.
Reduction of the dihydroquinolizine system can lead to the fully saturated quinolizidine core. Catalytic hydrogenation is a common method for the reduction of N-heterocycles. Quinolizinium salts, the oxidized counterparts of quinolizines, can be reduced to quinolizidines via catalytic hydrogenation wikipedia.org. Various catalysts, including those based on cobalt, have been developed for the heterogeneous hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines thieme-connect.comthieme-connect.com. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation process researchgate.netenamine.netnih.gov.
The following table summarizes some common reagents and expected products for these transformations based on related systems:
| Transformation | Reagent/Catalyst | Expected Product |
| Oxidation | O₂, H₂O₂, CuCl₂ | Quinolizinium salt |
| Reduction | H₂/Pd, H₂/Pt, H₂/Ni, Co-based catalysts | Quinolizidine derivative |
| Hydrogenation | H₂ with various metal catalysts | Quinolizidine derivative |
Ring-Opening and Ring-Contraction Mechanisms
The quinolizine ring system can undergo ring-opening and ring-contraction reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures. Ring-opening reactions of quinolizinium salts have been observed upon treatment with strong nucleophiles like Grignard reagents nih.gov. These reactions typically involve nucleophilic attack on the heterocyclic ring, leading to cleavage of one of the C-N bonds.
Ring-contraction reactions represent a fascinating transformation of the quinolizine skeleton. A notable example is the thermal or acid-catalyzed rearrangement of 3-azido-4H-quinolizin-4-ones. Specifically, heating 3-azido-1-cyano-4H-quinolizin-4-one in acetic acid resulted in a ring contraction to produce 3-(acetylamino)indolizine-1-carbonitrile researchgate.netpublish.csiro.au. This reaction proceeds through a proposed nitrene intermediate, which then undergoes a series of rearrangements to yield the more stable indolizine core. The reaction products were found to be dependent on the solvent used researchgate.netpublish.csiro.au.
The table below outlines the conditions and products of a relevant ring-contraction reaction:
| Starting Material | Conditions | Product |
| 3-Azido-1-cyano-4H-quinolizin-4-one | Acetic acid, heat | 3-(Acetylamino)indolizine-1-carbonitrile |
| 3-Azido-1-cyano-4H-quinolizin-4-one | Toluene, heat | 2-(Pyridin-2-yl)fumaronitrile |
| 3-Azido-1-cyano-4H-quinolizin-4-one | Toluene, trifluoroacetic anhydride | 3-Amino-1-cyano-4H-quinolizin-4-one |
Transformations Involving the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can participate in a variety of chemical transformations, significantly expanding the synthetic utility of this compound.
Hydrolysis and Amidation Reactions of the Carbonitrile
The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction typically proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid chemguide.co.uk.
Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water libretexts.orgorganicchemistrytutor.comchemistrysteps.com. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt libretexts.orgorganicchemistrytutor.comchemistrysteps.com.
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon libretexts.orgorganicchemistrytutor.comchemistrysteps.com. The resulting imidic acid intermediate is deprotonated and then tautomerizes to an amide. Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia libretexts.orgorganicchemistrytutor.comchemistrysteps.com.
Selective partial hydrolysis of nitriles to amides can be achieved under milder basic conditions organicchemistrytutor.com. The use of catalysts like sodium hydroxide can facilitate the selective hydration of aromatic nitriles to their corresponding amides rsc.org. The conversion of nitriles to amides is an important transformation in organic synthesis commonorganicchemistry.comresearchgate.netlibretexts.org.
A summary of hydrolysis and amidation reactions is provided in the table below:
| Reaction | Conditions | Intermediate | Final Product |
| Acid-catalyzed Hydrolysis | Dilute acid (e.g., HCl), heat | Amide | Carboxylic acid |
| Base-catalyzed Hydrolysis | Strong base (e.g., NaOH), heat | Amide | Carboxylate salt |
| Amidation | Mild base (e.g., NaOH), controlled conditions | - | Amide |
Nucleophilic Additions to the Nitrile Moiety
The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, similar to a carbonyl group fiveable.meiaea.orgrsc.orgwikipedia.org. This reactivity allows for the introduction of a variety of functional groups.
One of the most common nucleophilic addition reactions involves Grignard reagents . The organomagnesium halide adds to the electrophilic carbon of the nitrile to form an imine intermediate after an aqueous workup. This imine can then be hydrolyzed to a ketone wikipedia.org. This reaction provides a valuable method for the synthesis of ketones from nitriles.
Another important transformation is the reduction of the nitrile group . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine libretexts.org. The reaction proceeds through two successive nucleophilic additions of a hydride ion libretexts.org.
The following table summarizes key nucleophilic addition reactions of the nitrile group:
| Nucleophile | Reagent | Intermediate | Final Product |
| Organometallic | Grignard Reagent (R-MgX) | Imine | Ketone |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine |
Cycloaddition Reactions and Heterocycle Annulation via the Nitrile
The nitrile group of this compound serves as a versatile functional group for the construction of fused heterocyclic systems through cycloaddition reactions. The electron-withdrawing nature of the cyano group can activate the adjacent double bond of the dihydroquinolizine ring, making it a potential dipolarophile in 1,3-dipolar cycloadditions.
One of the most prominent reactions involving nitriles is the [3+2] cycloaddition with 1,3-dipoles such as azides and nitrile imines. This type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocycles. organic-chemistry.org
Reaction with Azides:
The reaction of organic nitriles with azides is a well-established method for the synthesis of tetrazoles. In the context of this compound, a [3+2] cycloaddition with an azide would lead to the formation of a quinolizine-fused tetrazole. The reaction mechanism is believed to be a concerted pericyclic process. researchgate.net While specific studies on this compound are not extensively documented, the general reactivity of nitriles suggests this pathway is highly plausible. The reaction is often facilitated by a base and can proceed without the need for a transition metal catalyst. beilstein-journals.org
Reaction with Nitrile Imines:
Nitrile imines, typically generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that readily undergo cycloaddition with nitriles to form 1,2,4-triazoles. oup.com The regioselectivity of this reaction is influenced by the electronic properties of both the nitrile and the nitrile imine. chim.it Theoretical studies and experimental evidence suggest that the reaction often proceeds in a concerted manner. oup.com The cycloaddition of this compound with a nitrile imine would yield a novel triazole-annulated quinolizine derivative.
The following table summarizes potential cycloaddition reactions of this compound based on the known reactivity of nitriles.
| 1,3-Dipole | Product Heterocycle | Reaction Type |
| Azide (R-N₃) | Tetrazole | [3+2] Cycloaddition |
| Nitrile Imine (R-C≡N⁺-N⁻-R') | 1,2,4-Triazole | [3+2] Cycloaddition |
| Nitrile Oxide (R-C≡N⁺-O⁻) | 1,2,4-Oxadiazole | [3+2] Cycloaddition |
Catalytic Transformations Utilizing the Compound as a Substrate or Ligand
The quinolizine core and the nitrile functionality of this compound present opportunities for its use in catalytic systems, either as a substrate undergoing transformation or as a ligand coordinating to a metal center.
As a Substrate:
The nitrile group can be subjected to various catalytic transformations. A key reaction is the catalytic hydrogenation of the nitrile to a primary amine. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel, or homogeneous catalysts. researchgate.net The resulting aminomethyl-substituted quinolizine is a valuable building block for further synthetic modifications. The selective hydrogenation of nitriles to primary amines can sometimes be challenging, with secondary and tertiary amines formed as byproducts. researchgate.net However, careful selection of catalyst and reaction conditions can achieve high selectivity. nih.govnih.gov
As a Ligand:
The nitrogen atom of the quinolizine ring and the nitrogen of the nitrile group can potentially act as coordination sites for transition metals, making this compound a candidate for use as a ligand in catalysis. Sophisticated ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of the metal center. researchgate.net Quinololine-based ligands have been successfully employed in various catalytic reactions. For instance, quinoline derivatives have been used to form catalytically active complexes with copper for the oxidation of catechol. Quinoline-appended antimony (III) ligands have also been synthesized and coordinated to platinum, demonstrating the versatility of this heterocyclic scaffold in ligand design. acs.org
While direct applications of this compound as a ligand are not widely reported, its structural features suggest potential for the design of novel catalysts. The rigidity of the quinolizine framework combined with the coordinating ability of the nitrile could lead to catalysts with unique selectivity and reactivity.
The table below outlines potential catalytic transformations involving this compound.
| Transformation | Role of Compound | Catalyst Example | Product |
| Hydrogenation | Substrate | Pd/C, H₂ | 3,4-Dihydro-2H-quinolizine-1-methanamine |
| Coordination | Ligand | Transition Metals (e.g., Pd, Pt, Cu) | Metal-Quinolizine Complex |
Computational Chemistry and Theoretical Characterization of 3,4 Dihydro 2h Quinolizine 1 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecular structure. This provides a detailed picture of the molecule's inherent properties and potential for chemical transformation.
Density Functional Theory (DFT) has become a prominent and powerful tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance of computational cost and accuracy. aps.org For a molecule like 3,4-Dihydro-2H-quinolizine-1-carbonitrile, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), are employed to perform geometry optimization. bhu.ac.inresearchgate.netnih.gov This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.
The initial output of such a study would be a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for calculating various other electronic properties. bhu.ac.innih.gov
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-CN | ~1.45 Å |
| Bond Length | C≡N | ~1.16 Å |
| Bond Length | N-C4 | ~1.47 Å |
| Bond Angle | C2-C1-CN | ~121° |
| Bond Angle | C1-C≡N | ~179° |
| Dihedral Angle | C2-C3-C4-N | ~55° (Chair-like) |
Frontier Molecular Orbital (FMO) theory is essential for analyzing the chemical stability and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. muni.cz
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. muni.cz A small energy gap indicates that the molecule can be easily excited and points to a higher reactivity and potential for charge transfer within the molecule. scirp.org
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netdergipark.org.tr These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), chemical potential (µ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netnih.govresearchgate.net Chemical hardness (η) measures the resistance to a change in electron distribution, while the electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. dergipark.org.trirjweb.com
| Parameter | Symbol | Formula | Hypothetical Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.85 |
| LUMO Energy | ELUMO | - | -1.50 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.35 |
| Ionization Potential | I | -EHOMO | 6.85 |
| Electron Affinity | A | -ELUMO | 1.50 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.175 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.675 |
| Global Softness | S | 1 / (2η) | 0.187 |
| Electrophilicity Index | ω | µ2 / (2η) | 3.26 |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. libretexts.org For a non-rigid molecule like this compound, which contains a saturated heterocyclic ring, multiple conformations such as chair, boat, and twist-boat forms are possible. nobelprize.org Computational methods can be used to identify these conformers and calculate their relative energies to determine the most stable forms and the energy barriers for interconversion. nih.govresearchgate.net
This analysis is closely tied to the concept of a Potential Energy Surface (PES), which is a multidimensional surface that describes the energy of a molecule as a function of its atomic coordinates. longdom.orglibretexts.org A PES provides a map of all possible geometries and their corresponding energies. pythoninchemistry.org Minima on the PES correspond to stable isomers and conformers, while saddle points represent transition states for reactions or conformational changes. researchgate.net By scanning the PES, for instance, by systematically changing a specific dihedral angle in the quinolizine ring, one can map the energy profile for ring inversion and identify the lowest energy pathway between stable conformations.
Molecular Dynamics (MD) Simulations of Compound Behavior and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational flexibility, and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.govworktribe.com
For this compound, an MD simulation could be performed by placing the molecule in a box of water molecules to simulate its behavior in an aqueous solution. nih.gov The resulting trajectory would show how the molecule tumbles, vibrates, and undergoes conformational changes. Analysis of these simulations can reveal information about solvation, the stability of different conformers in a dynamic environment, and how the molecule interacts with its surroundings. hw.ac.uk
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves locating the transition state structure. nih.gov The energy difference between the reactants and the transition state determines the activation energy, a key factor governing the reaction rate.
For this compound, one could computationally model potential reactions, such as the hydrolysis of the nitrile group or an electrophilic substitution on the aromatic ring. DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate. cuny.edu This allows for the determination of whether a reaction proceeds through a concerted or a stepwise mechanism and provides a detailed understanding of the electronic changes that occur throughout the transformation. nih.govnih.gov
Prediction of Molecular Interactions and Adsorption Behaviors
Understanding how a molecule interacts with other chemical species is crucial for applications in drug discovery and materials science. nih.gov Computational methods like molecular docking and MD simulations are used to predict and analyze these interactions. nih.gov Molecular docking can predict the preferred binding orientation of this compound within the active site of a target protein, providing a score that estimates the strength of the interaction. nih.gov
Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations can reveal how the molecule and the protein adapt to each other and can provide a more accurate estimation of binding free energy. Similarly, computational models can be used to study the adsorption behavior of the molecule on various surfaces, which is important for applications in catalysis and sensor technology. researchgate.net These simulations can determine the most favorable adsorption sites, the orientation of the molecule on the surface, and the strength of the adsorption interaction.
Mechanistic Biological Inquiry and Structure Activity Relationship Sar Studies Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effects
In Vitro Biological Target Identification and Validation
There is no available data from in vitro studies to identify or validate specific biological targets for 3,4-Dihydro-2H-quinolizine-1-carbonitrile.
Mechanistic Investigations of Enzyme Inhibition
No research could be found that investigates the mechanistic details of enzyme inhibition by this compound.
Receptor Binding and Modulation Studies
Scientific literature lacks any studies on the receptor binding affinities and modulatory effects of this compound.
Molecular Interactions with Cellular Components (e.g., DNA, proteins)
There are no published findings on the molecular interactions between this compound and cellular components such as DNA or proteins.
Preclinical in vitro and ex vivo Models for Biological Target Engagement
No preclinical studies using in vitro or ex vivo models to assess the biological target engagement of this compound have been reported in the available literature.
Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking, Pharmacophore Modeling)
A search for computational studies, including molecular docking and pharmacophore modeling, specifically focused on this compound yielded no results. While such computational methods are widely used in drug discovery for related heterocyclic compounds, their application to this specific molecule has not been documented.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Not Publicly Documented
A thorough review of scientific literature and chemical databases reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on the compound this compound. While QSAR is a common computational method used in drug discovery and medicinal chemistry to correlate the chemical structure of compounds with their biological activity, no dedicated research applying this methodology to this compound has been published.
QSAR models are mathematical equations that relate variations in the physicochemical properties of a series of molecules to their biological activities. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and optimizing lead compounds. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.
General QSAR studies have been conducted on broader classes of related heterocyclic compounds, such as quinoline (B57606) and quinazoline derivatives. These studies have successfully developed models to predict various biological activities, including antimicrobial, anticancer, and antiviral effects. However, the structural and electronic differences between these compounds and the quinolizine scaffold of this compound are significant enough that these existing models cannot be reliably extrapolated to predict its activity.
The absence of specific QSAR research for this compound indicates that a systematic exploration of its derivatives and their corresponding biological activities has likely not been a primary focus of published research to date. Consequently, the detailed research findings and data tables that would populate a section on QSAR modeling for this specific compound are not available in the public domain.
Advanced Spectroscopic and Analytical Research Techniques in the Study of 3,4 Dihydro 2h Quinolizine 1 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule like 3,4-Dihydro-2H-quinolizine-1-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of unique proton environments, their chemical shifts (δ), coupling constants (J), and multiplicities. The aliphatic protons on the quinolizine ring would likely appear in the upfield region, while any protons in closer proximity to the nitrogen atom or the electron-withdrawing nitrile group would be shifted downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the 115-125 ppm range. The sp³ hybridized carbons of the saturated rings and the sp² carbons of any aromatic portions would appear in their respective typical regions.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, allowing for the tracing of the proton network throughout the quinolizine rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the entire molecular skeleton, including the placement of the nitrile group.
A hypothetical data table for the expected NMR signals is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1 | - | ~118 |
| C2 | δ 2.5-3.0 (m) | ~45 |
| C3 | δ 1.8-2.2 (m) | ~25 |
| C4 | δ 3.0-3.5 (m) | ~50 |
| ... | ... | ... |
| CN | - | ~120 |
Note: The actual chemical shifts would be dependent on the solvent and experimental conditions.
Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a synthesized compound and for obtaining structural information through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), would provide clues about the molecule's structure. Characteristic fragmentation pathways for quinolizine systems often involve the cleavage of the saturated rings. The loss of the nitrile group or fragments of the aliphatic rings would likely be observed.
Expected Mass Spectrometry Data:
Molecular Ion Peak ([M]⁺•): The peak corresponding to the intact molecule, confirming its molecular weight.
Fragment Ions: A series of peaks at lower m/z values resulting from the fragmentation of the molecular ion.
| Ion | Hypothetical m/z | Possible Identity |
| [M]⁺• | 172.1000 | Molecular Ion (C₁₀H₁₂N₂) |
| [M-HCN]⁺• | 145.0919 | Loss of hydrogen cyanide |
| [M-C₂H₄]⁺• | 144.0844 | Loss of ethylene |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield a three-dimensional model of the molecule.
This technique would provide:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the quinolizine ring system in the solid state.
Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
A representative table of crystallographic data that could be obtained is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| β (°) | 105.2 |
| Volume (ų) | 915.6 |
| Z | 4 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignments
If this compound is synthesized as a chiral molecule (i.e., as a single enantiomer or a mixture of enantiomers), chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for its stereochemical characterization. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations.
Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Molecular Interactions and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing molecular interactions.
For this compound, the key vibrational modes would be:
C≡N Stretch: A sharp, intense band in the region of 2200-2260 cm⁻¹ in both the IR and Raman spectra, characteristic of the nitrile group.
C-H Stretches: Bands corresponding to the stretching of C-H bonds in the aliphatic portions of the molecule, typically in the 2800-3000 cm⁻¹ region.
Ring Vibrations: A complex series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the various stretching and bending modes of the quinolizine ring system.
| Functional Group | Hypothetical FTIR/Raman Frequency (cm⁻¹) |
| C≡N Stretch | ~2245 |
| C-H Aliphatic Stretch | 2850-2960 |
| C-N Stretch | 1020-1250 |
UV-Vis and Fluorescence Spectroscopy for Photophysical Property Investigation
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic structure and conjugation. Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light.
The UV-Vis spectrum of this compound would likely show absorptions in the ultraviolet region corresponding to π→π* and n→π* transitions associated with the conjugated system and the nitrogen lone pairs. If the molecule is fluorescent, its emission spectrum, quantum yield, and lifetime could be determined, which are important parameters for applications in materials science and bioimaging.
| Parameter | Hypothetical Value |
| λmax (Absorption) | ~280 nm, ~320 nm |
| λmax (Emission) | ~450 nm |
| Quantum Yield (Φ) | 0.15 |
Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical/therapeutic
Utility as a Synthetic Intermediate for Complex Natural Products and Bioactive Compounds
The quinolizine and its hydrogenated derivatives are core structural motifs present in a wide array of natural alkaloids, many of which exhibit significant biological activity. ias.ac.injbclinpharm.org The quinolizine ring system is notably found in compounds such as berberine (B55584) and lupinine. ias.ac.innih.gov Synthetic strategies aimed at constructing these complex molecular architectures often rely on versatile intermediates that allow for the stepwise introduction of desired functional groups and stereocenters.
While direct, multi-step syntheses of specific natural products starting from 3,4-Dihydro-2H-quinolizine-1-carbonitrile are not extensively documented in readily available literature, its structural features make it a promising synthon. The dihydro-quinolizine core provides a foundational scaffold that can be further elaborated. The nitrile group is a particularly useful functional handle; it can be hydrolyzed to a carboxylic acid or primary amide, reduced to a primary amine, or used in cyclization reactions to build additional rings. For instance, the synthesis of related 3,4-dihydroquinolin-2(1H)-ones has been shown to be a pathway to valuable bioactive compounds. researchgate.net The intramolecular addition of anions to unsaturated nitriles is a known strategy for preparing complex octahydro-2H-quinolizine derivatives, highlighting the synthetic potential of the carbonitrile moiety within this ring system. researchgate.net The development of efficient synthetic methods for quinolizine derivatives is considered crucial for natural drug synthesis. researchgate.netresearchgate.net
Role in Catalyst Design and Development of Ligands for Metal Catalysis
The design of ligands is central to modulating the reactivity and selectivity of transition metal catalysts. nih.gov Nitrogen-containing heterocyclic compounds are a cornerstone of ligand development due to the ability of the nitrogen lone pair to coordinate with metal centers. The quinolizine framework, as a derivative of quinoline (B57606), possesses these essential features. Quinoline-based ligands have been successfully employed to create sophisticated multimetallic complexes, for example, with platinum and antimony, where the nitrogen atoms act as L-type donors to the metal center. nih.govacs.org
The this compound scaffold offers multiple potential coordination sites. The primary site is the quinolizine nitrogen atom, which can serve as a sigma-donor ligand. Additionally, the nitrile group (–C≡N) can coordinate to transition metals, potentially leading to bidentate chelation, which can enhance the stability and modify the electronic properties of the resulting metal complex. The development of platinum-based catalysts for nitrile hydration, a critical reaction for producing amides, underscores the importance of metal-nitrile interactions in catalysis. organic-chemistry.orgscispace.comnih.gov The design of such catalysts often involves screening various ligands to optimize activity, and N-heterocycles are a prominent class of candidates. organic-chemistry.org The combination of the N-heterocyclic core and the nitrile functionality in one molecule makes this compound an intriguing candidate for developing novel ligands for applications in homogeneous catalysis, including cross-coupling reactions and hydration processes. frontiersin.orgresearchgate.net
Integration into Advanced Functional Materials
The incorporation of unique organic molecules into larger systems is a key strategy for creating advanced materials with tailored properties. The structural and electronic characteristics of this compound make it a candidate for integration into various functional materials, from optoelectronic devices to corrosion-resistant coatings.
Quinolizine and related quinoline-based derivatives often exhibit interesting photophysical properties, including fluorescence. nih.gov Dihydroquinazolinone derivatives, which share structural similarities, have been noted for their distinctive characteristics such as intense luminescence, large Stokes shifts, and significant photostability. researchgate.net These properties are highly dependent on the molecular structure and can be tuned by chemical modification.
The extended π-system of the this compound core is expected to give rise to absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum. The π–π* electronic transitions in similar quinoline-fused systems have been studied, and their molar extinction coefficient, Stokes shift, and quantum yield have been calculated. nih.gov The presence of the electron-withdrawing nitrile group can further influence the electronic structure and thus the photophysical behavior, potentially leading to desirable properties for optoelectronic applications. By modifying the core structure or adding substituents, it may be possible to tune the emission color, quantum efficiency, and charge-transport properties, making such compounds candidates for use as emitters or host materials in organic light-emitting diodes (OLEDs) or as fluorescent probes in chemical sensors.
Supramolecular chemistry involves the design of complex, ordered systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. bbau.ac.inmpg.de The spontaneous organization of molecules into well-defined architectures is known as self-assembly. rsc.org The molecular structure of this compound contains features conducive to participating in such interactions.
The aromatic portion of the quinolizine ring can engage in π–π stacking interactions, a key driving force for the assembly of many planar aromatic molecules. The nitrogen atom in the ring system can act as a hydrogen bond acceptor. These interactions can guide the molecule to self-assemble into higher-order structures like one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. The ability to form such ordered assemblies is fundamental to creating materials with anisotropic properties, such as charge transport, which is relevant for organic electronics. Modifying the core with functional groups that promote specific interactions could allow for the rational design of complex supramolecular architectures. mpg.de
One of the most well-documented applications for quinoline and its derivatives is in the field of corrosion prevention. researchgate.net Organic compounds containing heteroatoms like nitrogen and π-electrons are known to be effective corrosion inhibitors, particularly for metals like steel in acidic environments. jmaterenvironsci.comnajah.edumdpi.com The mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that slows down both the anodic and cathodic corrosion reactions. jmaterenvironsci.comnih.gov
Quinolines, quinazolines, and quinoline carbonitriles have demonstrated excellent performance as corrosion inhibitors. biointerfaceresearch.commdpi.comresearchgate.net The nitrogen atom and the π-electrons of the aromatic rings in the quinolizine structure act as centers for adsorption onto the metal surface. najah.edu The presence of these features in this compound strongly suggests its potential as an effective corrosion inhibitor. The efficiency of such inhibitors typically increases with their concentration. For example, studies on various quinoline derivatives have shown inhibition efficiencies exceeding 90% at optimal concentrations. najah.edubiointerfaceresearch.com The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. jmaterenvironsci.comnajah.edu
Below is a table summarizing typical research findings for quinoline-based corrosion inhibitors on mild steel in a 1 M HCl solution, which provides a model for the expected performance of this compound.
| Inhibitor Compound (Example) | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | Inhibitor Type |
|---|---|---|---|---|
| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5 x 10-3 | 90 | Langmuir | Mixed |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm (~2 x 10-3 M) | 93.4 | Not Specified | Mixed |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | 1 x 10-3 | >95 | Langmuir | Mixed |
| 2-amino-7-hydroxy-4-phenyl-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile | 300 ppm | 95 | Langmuir | Mixed |
Data compiled from studies on various quinoline derivatives as representative examples. jmaterenvironsci.comnajah.edubiointerfaceresearch.comresearchgate.net
Emerging Research Directions and Future Challenges
Development of More Efficient and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. For 3,4-Dihydro-2H-quinolizine-1-carbonitrile, moving beyond traditional synthetic methods that often rely on harsh conditions, hazardous solvents, and stoichiometric reagents is a primary challenge.
Key Research Thrusts:
Catalytic Systems: A significant area of development is the use of novel catalytic systems. This includes the exploration of nanocatalysts, which offer high surface area-to-volume ratios and can lead to enhanced reaction rates and selectivity under milder conditions. For the related quinoline (B57606) scaffolds, nanocatalysts have been successfully employed to improve the efficiency of ring-forming reactions.
Alternative Energy Sources: The adoption of non-conventional energy sources such as microwave irradiation and ultrasound is a promising avenue. These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, thereby minimizing waste.
Green Solvents: Research is focused on replacing traditional volatile organic solvents with more environmentally benign alternatives. Water is a highly desirable solvent, and developing synthetic routes for quinolizine derivatives that are compatible with aqueous media is a key goal. Other green solvents like deep eutectic solvents (DESs) and ionic liquids (ILs) are also being investigated.
Atom Economy: Future synthetic designs will need to maximize atom economy by favoring domino, tandem, or cascade reactions. These processes allow for the construction of complex molecules like this compound in a single operation without isolating intermediates, thus saving resources and reducing waste.
Comparative Table of Synthetic Approaches
| Synthetic Approach | Traditional Methods | Emerging Sustainable Methods |
| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound |
| Solvents | Volatile Organic Solvents (e.g., Toluene, DMF) | Water, Deep Eutectic Solvents, Ionic Liquids, Solvent-free |
| Catalysts | Stoichiometric reagents, hazardous acids/bases | Nanocatalysts, Biocatalysts, Recyclable catalysts |
| Efficiency | Often multi-step, lower atom economy | One-pot, domino reactions, higher atom economy |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign substances |
Exploration of Unconventional Reactivity and Novel Transformations
Beyond its synthesis, the exploration of novel chemical transformations of the this compound scaffold is crucial for creating diverse molecular architectures with new functions. A primary focus is on late-stage functionalization, which allows for the modification of the core structure at a late point in the synthetic sequence.
Future Research Directions:
C-H Bond Functionalization: A major challenge in heterocyclic chemistry is the selective functionalization of carbon-hydrogen bonds. Developing methods to regioselectively introduce new substituents onto the quinolizine ring would be a powerful tool for rapidly generating analogues. Research on related N-heterocycles has shown that transition metal catalysis can achieve C-H activation at positions that are otherwise difficult to access. nih.govresearchgate.net The challenge lies in controlling the site-selectivity on the dihydroquinolizine core.
Domino and Cascade Reactions: Using the existing functionality of this compound to trigger domino reactions is an elegant strategy for building molecular complexity. nih.govmdpi.com For instance, the nitrile group could participate in cyclization reactions, or the dihydroquinolizine ring could be a substrate for cascade sequences initiated by a single activation event.
Enzymatic Transformations: The use of enzymes to catalyze reactions offers unparalleled selectivity under mild conditions. researchgate.net Exploring biocatalytic routes for the synthesis or modification of the target compound could provide access to enantiomerically pure products, which is often a critical requirement for pharmaceutical applications. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. springernature.com For this compound, these computational tools offer a pathway to intelligently navigate the vast chemical space of its potential derivatives.
Key Applications:
Predictive Modeling: ML models can be trained on existing chemical data to predict a wide range of properties for novel, virtual derivatives of this compound. This includes physicochemical properties (solubility, stability), biological activities, and material characteristics (redox potentials, absorption spectra). mdpi.comnih.govresearchgate.net This in silico screening can prioritize which compounds to synthesize, saving significant time and resources.
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules based on the quinolizine scaffold. nih.govresearchgate.net These models can be biased to generate structures with a desired set of properties, providing innovative starting points for drug discovery or materials development programs.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even to devise complete synthetic routes. researchgate.netcam.ac.uk Applying these tools to the quinolizine system could help overcome synthetic challenges and identify more efficient pathways to desired target molecules. researchgate.netcam.ac.uk
Addressing Challenges in Specificity and Selectivity in Mechanistic Studies
Achieving high levels of specificity and selectivity is a persistent challenge in the synthesis and functionalization of complex molecules. For this compound, which contains multiple potentially reactive sites and stereocenters, this challenge is particularly acute.
Future Mechanistic Hurdles:
Regioselectivity: In functionalization reactions, such as the C-H activation mentioned earlier, controlling which position on the aromatic or aliphatic part of the quinolizine ring reacts is a significant hurdle. nih.govresearchgate.net Overcoming this requires a deep mechanistic understanding of the reaction pathways to rationally design catalysts and conditions that favor one site over others.
Stereoselectivity: The dihydroquinolizine core contains chiral centers. Developing synthetic methods that can control the three-dimensional arrangement of atoms (stereochemistry) is essential, particularly for biological applications where only one stereoisomer may be active.
Chemoselectivity: The molecule possesses distinct functional groups, including a nitrile and a tertiary amine within the heterocyclic system. Reactions must be designed to be chemoselective, targeting one functional group while leaving others intact. For example, conditions for modifying the ring system should not inadvertently hydrolyze or reduce the nitrile group.
Detailed mechanistic studies, employing techniques like kinetic analysis, isotopic labeling, and computational modeling, will be indispensable for understanding the factors that govern selectivity and for developing robust and predictable synthetic methods.
Innovation in Functional Material Integration and Performance Enhancement
The unique electronic and structural features of the quinolizine core suggest that its derivatives could serve as building blocks for advanced functional materials. The field is ripe for innovation, with opportunities to integrate this compound into next-generation devices.
Potential Applications in Materials Science:
Organic Electronics: Quinolizinium salts, the oxidized and aromatic counterparts to the dihydroquinolizine system, have been investigated for their optical and electronic properties. ontosight.ai They show potential for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. ontosight.ai Derivatives of this compound could serve as precursors to these materials or as components in charge-transporting layers.
Sensors: The nitrogen atom in the quinolizine ring and the nitrile group can both interact with metal ions or other analytes. This suggests that appropriately functionalized derivatives could be developed as fluorescent or colorimetric sensors.
π-Extended Systems: The fusion of the quinolizine scaffold with other aromatic systems, such as corannulene, has been shown to create novel materials with unique packing structures and photophysical properties. nih.gov The nitrile group on the target compound could serve as a synthetic handle for creating such extended, conjugated materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-Dihydro-2H-quinolizine-1-carbonitrile derivatives, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis often employs multi-component domino reactions (MDRs) using aromatic aldehydes, amines, and nitrile-containing precursors under mild conditions. For example, ethanol as a solvent at 50–80°C facilitates efficient cyclization, with reaction times varying based on substituent electronic effects (electron-donating groups require longer durations). Characterization via NMR, NMR, and HRMS is critical for confirming structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound compounds?
- Methodological Answer : Key techniques include:
- and NMR : To confirm substituent positions and ring saturation.
- IR Spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm) and other functional groups.
- HRMS : Validates molecular formula and isotopic patterns.
Supplementary materials from analogous studies highlight the necessity of spectral cross-validation to resolve overlapping signals .
Q. How can researchers select optimal precursors for functionalizing the quinolizine core?
- Methodological Answer : Prioritize precursors with orthogonal reactivity, such as 3-oxo-3-arylpropanenitriles or substituted anilines, to enable regioselective modifications. For example, 1H-indazol-6-amine serves as a versatile precursor for pyrazolo-quinolizine hybrids .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during nitration of this compound precursors?
- Methodological Answer : Controlled nitration requires slow addition of nitric acid to prevent overheating and side reactions (e.g., oxidation). Sodium dithionite (NaSO) in aqueous conditions efficiently reduces nitro intermediates to amines, minimizing by-products. Reaction monitoring via TLC ensures timely termination .
Q. What strategies are recommended for resolving contradictions in biological activity data reported for structurally similar analogs?
- Methodological Answer :
- Standardized Assays : Follow CLSI guidelines (e.g., M07-A9 for antimicrobial activity) to ensure reproducibility.
- SAR Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using IC or MIC values.
- Statistical Validation : Employ hierarchical regression to isolate variables contributing to data discrepancies .
Q. How does the choice of solvent system influence reaction kinetics and yield in multi-component syntheses?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate kinetics but may increase side reactions. Green solvents like glycerol-based deep eutectic solvents (DES) improve atom economy and reduce toxicity while maintaining high yields (~85–95%). Solvent polarity directly correlates with cyclization efficiency .
Q. What methodological considerations are critical when establishing structure-activity relationships (SAR) for pharmacophores derived from this scaffold?
- Methodological Answer :
- Systematic Substitution : Introduce electron-withdrawing/donating groups at positions 3, 4, and 6 to assess electronic effects.
- Bioisosteric Replacement : Replace the nitrile group with carboxylates or amides to modulate bioavailability.
- Computational Modeling : Use DFT calculations to predict binding affinities and validate with in vitro assays (e.g., DPPH for antioxidant activity) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer efficacy of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in cell lines, assay protocols, or compound purity. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
